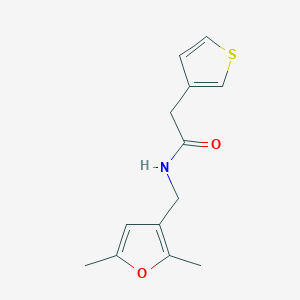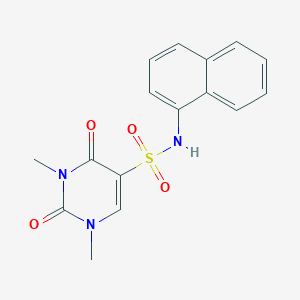![molecular formula C4H10Cl2N4O B2816913 O-[(1S)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride CAS No. 2408936-10-5](/img/structure/B2816913.png)
O-[(1S)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[(1S)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride is a chemical compound characterized by the presence of a triazole ring, hydroxylamine group, and dihydrochloride salt. It finds significance in various scientific domains owing to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis typically involves the following steps:
Triazole Formation: : The initial step requires the synthesis of the triazole ring, which is done through a cyclization reaction involving hydrazine and formamide.
Hydroxylamine Addition: : The hydroxylamine group is introduced via a nucleophilic substitution reaction.
Chiral Resolution: : Ensuring the (1S)-stereochemistry is achieved through chiral resolution techniques.
Salt Formation: : The final step involves converting the compound into its dihydrochloride form, typically achieved by reacting with hydrochloric acid.
Industrial Production Methods: Industrial-scale production follows similar steps but utilizes large-scale reactors and optimized conditions for higher yield and purity. Key considerations include temperature control, reaction time optimization, and the use of catalysts to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: O-[(1S)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride undergoes various reactions such as:
Oxidation: : The hydroxylamine group can be oxidized to a nitroso or nitro compound.
Reduction: : Reduction of the triazole ring can lead to the formation of amines.
Substitution: : The hydroxylamine can partake in nucleophilic substitution reactions.
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Substitution Conditions: : Mildly alkaline or acidic conditions with suitable leaving groups
Oxidation typically yields nitroso or nitro derivatives.
Reduction produces various amine derivatives.
Substitution can introduce diverse functional groups depending on the reactants.
Applications De Recherche Scientifique
Chemistry: It is used in organic synthesis as an intermediate for more complex molecules. Its triazole ring is a versatile building block in heterocyclic chemistry.
Biology: The compound's structural components make it a candidate for biochemical assays and enzyme inhibition studies.
Medicine: Research explores its potential as a pharmacophore in designing new drugs, particularly for its possible antimicrobial and antifungal properties.
Industry: It finds application in the synthesis of advanced materials, such as polymers and specialized coatings.
Mécanisme D'action
The mechanism by which this compound exerts its effects often involves interactions at the molecular level with biological targets:
Molecular Targets: : Enzymes, receptors, and nucleic acids
Pathways Involved: : Inhibition of specific enzymes, disruption of microbial cell walls, modulation of receptor activity
Comparaison Avec Des Composés Similaires
Similar Compounds:
1H-1,2,4-Triazole: : A core structure in many bioactive molecules.
Ethylhydroxylamine: : Similar functional group but lacking the triazole ring.
1-[(1S)-1-Hydroxyethyl]-1H-1,2,4-triazole: : A closer analogue with subtle structural differences.
Uniqueness: O-[(1S)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride stands out due to the combined presence of the chiral center, hydroxylamine group, and triazole ring, which collectively contribute to its unique reactivity and biological activity.
This compound's multifaceted nature makes it a subject of extensive scientific inquiry across various fields. How are you feeling about the information?
Propriétés
IUPAC Name |
O-[(1S)-1-(1H-1,2,4-triazol-5-yl)ethyl]hydroxylamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O.2ClH/c1-3(9-5)4-6-2-7-8-4;;/h2-3H,5H2,1H3,(H,6,7,8);2*1H/t3-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCABDOHBKMMHMK-QTNFYWBSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NN1)ON.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=NN1)ON.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methylidene-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2816836.png)
![4-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2816837.png)




![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2816846.png)

![5-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2816850.png)
![N-(1H-benzimidazol-2-yl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2816851.png)


